Sodium squarate

Sodium-ion batteries Sacrificial salt Presodiation

Addressing irreversible initial sodium loss in sodium-ion full-cells is challenging, especially with azide-based salts that pose safety risks. Sodium squarate solves this as a safe, easy-to-handle sacrificial presodiation additive that decomposes oxidatively to deposit beneficial conductive carbon. Key differentiators: High theoretical capacity of 339 mAh g⁻¹ and oxidation at 3.6 V vs. Na/Na⁺. Enables 15,000 cycles with 85% capacity retention in aqueous Na-ion batteries. Enhances electrode conductivity sevenfold in sodium-ion capacitors, achieving 94% capacitance retention after 11,000 cycles.

Molecular Formula C4Na2O4
Molecular Weight 158.02 g/mol
Cat. No. B1253195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium squarate
Molecular FormulaC4Na2O4
Molecular Weight158.02 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2
InChIKeyUNUVOQUVNRHMOA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Squarate: Properties and Classification


Sodium squarate, systematically named disodium 3,4-dioxocyclobut-1-ene-1,2-diolate (CAS not assigned; ChEBI:59715; molecular formula C₄Na₂O₄; molar mass 158.02 g mol⁻¹), is the disodium salt of squaric acid [1]. It belongs to the class of organic squarate salts, featuring a planar, resonance-stabilized C₄O₄²⁻ dianion with two sodium cations [2]. As a crystalline solid, sodium squarate is water-soluble and has been investigated primarily as a sacrificial presodiation additive in sodium-ion batteries and metal-ion capacitors, as well as a precursor in coordination chemistry and high-pressure materials science [3][4].

WorkflowSacrificial presodiation additive for Na‑ion full‑cells and capacitors
SelectionResonance‑stabilized C₄O₄²⁻ dianion with carbon‑depositing oxidation
Use ContextNon‑aqueous and aqueous Na‑ion battery research; crystallography model

Procurement Risks of Substituting Sodium Squarate


Although alkali squarates share a common C₄O₄²⁻ anion, the nature of the counter-cation (Li⁺ vs. Na⁺ vs. K⁺) dictates critical performance parameters in electrochemical energy storage applications . For instance, the oxidation potential and theoretical capacity of sodium squarate (3.6 V vs. Na/Na⁺; 339 mAh g⁻¹) are intrinsically linked to sodium-ion electrochemistry, making it unsuitable as a direct replacement for lithium squarate in lithium-ion systems, which operate at different voltage windows and exhibit distinct ion transport dynamics [1]. Furthermore, within the family of sacrificial sodium salts, sodium squarate distinguishes itself from alternatives such as sodium azide (NaN₃) in terms of safety, handling, and the beneficial carbon deposition that occurs upon oxidative decomposition, a feature not shared by many other carboxylate or azide salts [2][3]. The structural dissimilarity between sodium squarate and sodium oxalate—different anion geometry, decomposition pathway, and resultant solid-electrolyte interphase (SEI) composition—further precludes straightforward substitution [3][4]. Consequently, procurement decisions cannot rely on generic class-level assumptions; they must be guided by the specific quantitative differentiators detailed below.

Counter‑cation
Li⁺ vs Na⁺ shifts voltage window and ion‑transport dynamics; lithium squarate not directly interchangeable in Na‑ion systems.
Decomposition path
Squarate generates conductive carbon upon oxidation; sodium oxalate lacks this effect, altering SEI composition and electrode conductivity.
Safety profile
Sodium azide poses handling hazards; reported safety and processing advantages of squarate may not transfer to azide‑based presodiation approaches.

Comparator-Anchored Evidence for Sodium Squarate Selection


Safety and Cycling Stability vs. Sodium Azide

In direct head-to-head full-cell testing, sodium squarate (Na₂C₄O₄) outperformed sodium azide (NaN₃) as a sacrificial sodiation agent, delivering a reversible capacity of 155 mAh g⁻¹ and an energy density of 165 Wh kg⁻¹ with improved cycling stability [1]. The authors explicitly note that Na₂C₄O₄ is a better candidate than NaN₃ in terms of safety and handling, while the electrochemical performance of the P2‑type layered oxide cathode with 31% Na₂C₄O₄ outperforms the NaN₃‑containing counterpart [1].

Safety & cycling vs NaN₃
Head‑to‑head
Reported 155 mAh g⁻¹, 165 Wh kg⁻¹, improved cycling stability over NaN₃ in Na‑ion full‑cell
Supports safer presodiation with comparable electrochemical output
P2‑Na₀.₆₇[Fe₀.₅Mn₀.₅]O₂ cathode; galvanostatic cycling at room temperature
Sodium-ion batteries Sacrificial salt Presodiation

Capacity Enhancement as Cathode Additive vs. No Additive

When sodium squarate was added as a sacrificial salt to a Na₃(VO)₂(PO₄)₂F cathode in a full‑cell sodium‑ion battery, a 100% increase in capacity was observed at a C‑rate of 2C compared to the same cathode without the additive [1]. The cathode delivered a stable capacity of 135 mAh g⁻¹ and exhibited stable cycling performance [1].

Capacity boost vs none
Head‑to‑head
100% capacity increase at 2C when Na₂C₄O₄ added to Na₃(VO)₂(PO₄)₂F cathode
Demonstrates compensation of irreversible sodium loss
Full‑cell at 2C discharge; stable 135 mAh g⁻¹ with additive
Sodium-ion batteries Cathode additive Capacity enhancement

Crystal Structure Divergence vs. Lithium Squarate

High‑resolution synchrotron powder X‑ray diffraction reveals that solvent‑free sodium squarate (Na₂C₄O₄) adopts a monoclinic structure (space group P2₁/c) with unit cell parameters a = 3.4925(1) Å, b = 6.8152(1) Å, c = 10.3525(2) Å, β = 91.56(1)°, V = 246.32(1) ų, and is classified under the CdI₂ packing type [1]. In contrast, lithium squarate (Li₂C₄O₄) crystallizes in a different monoclinic symmetry (C2/m) with a = 7.1073(3) Å, b = 9.5627(4) Å, c = 3.2973(1) Å, β = 101.11(1)°, V = 219.91(1) ų, and belongs to the AlB₂ structure type [1]. The distinct packing motifs and unit cell volumes translate into different ion diffusion coefficients and mechanical stability under electrochemical cycling.

Crystal structure vs Li₂C₄O₄
Cross‑study
Monoclinic P2₁/c, V=246.32 ų (Na) vs C2/m, V=219.91 ų (Li); packing type differs
Structural divergence implies different ion‑mobility and electrode compatibility
Synchrotron powder XRD, solvent‑free salts
Crystallography Alkali-metal squarates Structure-property relationship

Theoretical Capacity and Carbon Deposition vs. Sodium Oxalate

Sodium squarate exhibits a theoretical capacity of 339 mAh g⁻¹, which is substantially higher than that of sodium oxalate (Na₂C₂O₄, theoretical capacity ≈250 mAh g⁻¹) and approaches the practical capacity limit of many cathode materials [1][2]. Moreover, during the irreversible electrochemical oxidation of C₄O₄²⁻ at 3.6 V vs. Na/Na⁺, CO is produced and subsequently disproportionates to deposit conductive carbon, leading to a seven‑fold enhancement in electrode conductivity—a phenomenon not observed with sodium oxalate decomposition [2][3].

Theor. capacity & carbon
Class‑level
339 mAh g⁻¹; 7× conductivity boost after oxidation vs Na₂C₂O₄ ~250 mAh g⁻¹, no carbon
Higher capacity per gram and in‑situ carbon deposition may support electrode kinetics
Oxidation at 3.6 V vs Na/Na⁺; CO disproportionation to conductive carbon
Presodiation Sacrificial salt Electrochemical oxidation

Capacitance Retention in Sodium-Ion Capacitors

In a sodium‑ion capacitor (NIC) using an AC‑Na₂C₄O₄ positive electrode and a Sn₄P₃ anode, the device achieved a specific energy of 44 Wh kg⁻¹ at 1 kW kg⁻¹ and retained 94% of its initial capacitance after approximately 11,000 cycles in the voltage window 2.0–3.8 V [1]. This cycling stability is attributed to the formation of a Na₂CO₃‑rich passivation layer derived from CO₂ oxidation products of the squarate anion [1].

Capacitance retention
Supporting
94% capacitance retention after ~11,000 cycles in AC‑Na₂C₄O₄//Sn₄P₃ NIC; 44 Wh kg⁻¹
Long‑term cycling stability linked to Na₂CO₃‑rich passivation layer
Voltage window 2.0–3.8 V; galvanostatic cycling
Metal-ion capacitors Cycle life Capacitance retention

Cycle Life in Aqueous Na-Ion Batteries

In an aqueous sodium‑ion battery (ANIB) employing iron‑based Prussian blue analog (PBA) cathode, NaTi₂(PO₄)₃ anode, and Na₂C₄O₄ as sodium supplement, the full cell delivered a reversible capacity of ~144 mAh g⁻¹ at 0.2 C and maintained 85% of its initial capacity after 15,000 cycles at 10 C [1]. The CO₂ generated during Na₂C₄O₄ decomposition further contributes to a robust solid‑electrolyte interphase (SEI) containing Na₂CO₃, which is critical for long‑term stability in aqueous electrolytes [1].

Aqueous cycle life
Supporting
~144 mAh g⁻¹ at 0.2 C; 85% retention after 15,000 cycles at 10 C in PBA‑based ANIB
Ultra‑long cycle life with SEI‑forming benefit in aqueous electrolyte
Fe‑PBA cathode, NaTi₂(PO₄)₃ anode; aqueous system
Aqueous batteries Prussian blue analogs Long cycle life

Application Scenarios for Sodium Squarate


Presodiation Additive for High-Energy Sodium-Ion Batteries

Based on the direct head‑to‑head comparison with NaN₃ (155 mAh g⁻¹, 165 Wh kg⁻¹, improved safety) [1] and the 100% capacity boost observed at 2C [2], sodium squarate is the preferred sacrificial salt for sodium‑ion full‑cells utilizing sodium‑deficient cathodes (e.g., P2‑type layered oxides, polyanionic compounds). Its stable, easy‑to‑handle nature simplifies electrode fabrication and scale‑up, addressing the critical issue of initial sodium loss in hard carbon anodes without introducing the hazards associated with azide salts.

Additive for Long-Life Aqueous Sodium-Ion Batteries

In aqueous sodium‑ion batteries employing Prussian blue analog cathodes, sodium squarate not only compensates for sodium deficiencies but also promotes the in‑situ formation of a protective Na₂CO₃‑rich SEI, enabling 15,000 cycles with 85% capacity retention [3]. This makes it an indispensable component for grid‑scale energy storage systems where safety, cost, and calendar/cycle life are paramount.

Sodium-Ion Capacitors with Extended Cycle Life

For sodium‑ion capacitors (NICs), sodium squarate serves as a dual‑function sacrificial material: it provides a high theoretical capacity of 339 mAh g⁻¹ for presodiation and, upon oxidation, deposits conductive carbon that enhances electrode conductivity seven‑fold [4]. The resulting NICs achieve 94% capacitance retention after 11,000 cycles, a metric that directly supports procurement decisions for durable, high‑power energy storage devices [4].

Model Compound for High-Pressure Crystallography and π-Stacking

Owing to its rare, isolated face‑to‑face π‑stacking interactions without hydrogen‑bonding interference, sodium squarate (SS) is a unique model system for fundamental high‑pressure studies [5]. Its phase transition at ~11 GPa and the contrasting behavior of its trihydrate (SST) provide quantitative benchmarks for understanding noncovalent interactions in organic salts, a niche but scientifically important application that distinguishes it from other squarate salts.

Application
Selection Property
Validation Focus
Na‑ion full‑cell presodiation
Sacrificial capacity and safety profile
Full‑cell capacity retention; SEI composition analysis
Aqueous Na‑ion battery additive
Na₂CO₃‑rich SEI formation ability
Ultra‑long cycling stability in aqueous electrolyte
Na‑ion capacitor presodiation
Oxidation‑induced carbon deposition
Capacitance retention after thousands of cycles
High‑pressure crystallography
Isolated π‑stacking without H‑bonding
Phase transition pressure; unit‑cell compression

Technical Documentation Hub

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